![molecular formula C16H21N5OS B2988321 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234969-26-6](/img/structure/B2988321.png)
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPM1K inhibitor, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Pyrimidine derivatives, including those synthesized from urea and thiourea, are highlighted for their significant antimicrobial activities. Rathod and Solanki (2018) discussed the synthesis of newer pyrimidine derivatives through a one-pot synthesis method, showing their potential in medical and various other applications due to their antimicrobial properties Rathod & Solanki, 2018.
Antiparkinsonian and Analgesic Activities
A study by Amr, Maigali, and Abdulla (2008) focused on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, demonstrating their good analgesic and antiparkinsonian activities. This illustrates the therapeutic potential of similar compounds in treating neurological disorders Amr et al., 2008.
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Compounds such as 10a, 10b, and others showed significant activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects Kambappa et al., 2017.
Corrosion Inhibition
Mannich bases derived from urea compounds have been studied for their role as corrosion inhibitors. Jeeva et al. (2015) reported on the effectiveness of such compounds in preventing the corrosion of mild steel surfaces, demonstrating the utility of pyrimidine derivatives in industrial applications Jeeva et al., 2015.
Synthesis of Novel Derivatives for Antibacterial Use
Research by Khames et al. (2021) on the synthesis of new pyrimidine, pyridine, and thiophene derivatives aimed at exploring their antibacterial potential. Their findings contribute to the ongoing search for more effective antimicrobial agents Khames et al., 2021.
properties
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORFQJOVKOAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea |
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